Thallium hydrotris(indazol-2-YL)borate
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Overview
Description
Thallium Hydrotris(indazol-2-yl)borate is an organometallic compound . It is a white powder with the linear formula [C 21 H 16 BN 6 ]Tl . It is used as a reagent, catalyst, and precursor material in various applications including thin film deposition, industrial chemistry, pharmaceuticals, and LED manufacturing .
Molecular Structure Analysis
The compound has a molecular weight of 576.60 . Its exact mass and monoisotopic mass are both 568.127380 Da . The IUPAC name for this compound is Thallium (1+) hydrido (tri-1H-indazol-1-yl)borate (1-) .Scientific Research Applications
Metal-Ligand Coordination and Crystal Packing
Research on thallium(I) complexes with hydrotris(pyrazolyl)borate and modified ligands such as hydrotris(indazolyl)borate reveals insights into metal-ligand arrangement and crystal packing. These complexes exhibit pronounced interactions between thallium centers and ligands, contributing to their molecular arrangement and the formation of 3D and 1D structures through the bridging action of the poly(azolyl)borate ligand. This structural variety offers insights into designing materials with specific molecular architectures (Craven et al., 2002).
Supramolecular Organization and Synthetic Approaches
The synthesis and characterization of perfluorinated indazoles and hydrotris(indazolyl)borate thallium complexes highlight the influence of the perfluoroalkyl chain length on the supramolecular structures of these compounds. The development of new synthetic procedures for scorpionate ligands, based on reactions of HBBr2 with indazolates followed by cation exchange, opens avenues for creating ligands with potential applications in catalysis and materials science (Muñoz et al., 2014).
Weak CH/π Interactions in Crystal Structures
The study of thallium(I) complexes with heteroscorpionate ligands reveals the presence of weak CH/π interactions within their crystal structures. Such interactions are critical for understanding the solid-state behavior of these complexes and designing materials with desired properties (Ciunik et al., 2004).
Highly Fluorinated Aryl-Substituted Complexes
The synthesis of highly fluorinated aryl-substituted tris(indazolyl)borate thallium complexes demonstrates diverse regiochemistry at the B-N bond, influenced by the electronic properties of the ligands. These findings are pivotal for the development of complexes with specific coordination geometries and properties, which can be tailored for various applications in molecular electronics and materials science (Ojo et al., 2012).
Anchoring Platforms for Rotary Molecular Machines
The improvement in the synthesis of surface-mounted rotary molecular machines based on ruthenium(II) complexes, facilitated by the use of thallium salt of hydrotris(indazolyl)borate, underscores the potential of these complexes in the development of advanced molecular machinery. The modular synthesis approach enables the creation of symmetric and dissymmetric molecular motors and gears, highlighting the application of these complexes in nanotechnology and molecular engineering (Erbland et al., 2018).
Safety and Hazards
Mechanism of Action
Target of Action
Thallium Hydrotris(indazol-2-YL)borate is an organometallic compound . The primary targets of organometallic compounds are often metalloproteins and enzymes that contain metal ions . These targets play crucial roles in various biological processes, including signal transduction, DNA synthesis, and cellular respiration .
Mode of Action
Organometallic compounds typically interact with their targets by binding to the metal ions in metalloproteins and enzymes . This binding can alter the protein’s structure and function, leading to changes in the biological processes that the protein is involved in .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown due to the lack of research on this specific compound. Organometallic compounds can affect a variety of biochemical pathways depending on their target proteins . These effects can range from the inhibition of enzyme activity to the disruption of signal transduction pathways .
Pharmacokinetics
The solubility of a compound in water can impact its bioavailability . , which could potentially limit its bioavailability.
Result of Action
The binding of organometallic compounds to their target proteins can lead to a variety of cellular effects, including changes in cell signaling, gene expression, and metabolic activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can impact the compound’s stability and its ability to interact with its targets . .
Properties
IUPAC Name |
boric acid;tri(indazol-1-yl)thallane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C7H5N2.BH3O3.Tl/c3*1-2-4-7-6(3-1)5-8-9-7;2-1(3)4;/h3*1-5H;2-4H;/q3*-1;;+3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJXSNTXWQRSDE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(O)(O)O.C1=CC=C2C(=C1)C=NN2[Tl](N3C4=CC=CC=C4C=N3)N5C6=CC=CC=C6C=N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BN6O3Tl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
617.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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